molecular formula C7H14ClN B1268012 Bicyclo[2.2.1]heptan-2-amine hydrochloride CAS No. 65481-69-8

Bicyclo[2.2.1]heptan-2-amine hydrochloride

Cat. No.: B1268012
CAS No.: 65481-69-8
M. Wt: 147.64 g/mol
InChI Key: IZZMPZQAQTXAHW-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptan-2-amine hydrochloride: is a chemical compound with the molecular formula C₇H₁₄ClN. It is a derivative of bicyclo[2.2.1]heptane, a bicyclic structure that is often used in various chemical and pharmaceutical applications due to its unique properties. The compound is known for its stability and reactivity, making it a valuable substance in scientific research and industrial applications .

Mechanism of Action

Target of Action

Bicyclo[2.2.1]heptan-2-amine hydrochloride has been identified to interact with two primary targets: NMDA receptors and the chemokine receptor CXCR2 . NMDA receptors are fast-acting, ligand-gated cation channels with a high permeability for Ca2+ . The chemokine receptor CXCR2 is involved in the chemotaxis of immune cells and has been implicated in the progression of various diseases, including metastatic cancer .

Mode of Action

The compound acts as an antagonist at the chemokine receptor CXCR2 . Antagonism of CXCR2 has been proposed as a new strategy for the treatment of metastatic cancer .

Biochemical Pathways

The antagonism of CXCR2 by this compound can affect the chemotactic response of immune cells, potentially influencing the progression of diseases such as cancer . The interaction with NMDA receptors could influence calcium signaling pathways, with potential implications for neurotoxicity .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific interactions with its targets and the downstream effects of these interactions. For example, antagonism of CXCR2 could potentially inhibit the migration of immune cells, affecting the body’s immune response . Interaction with NMDA receptors could influence neuronal signaling and potentially contribute to neurotoxicity .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include the physiological environment within the body, such as pH and temperature, as well as external factors such as storage conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[2.2.1]heptan-2-amine hydrochloride typically involves the reaction of bicyclo[2.2.1]heptane with amine groups under controlled conditions. One common method includes the hydrogenation of norbornene followed by amination. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H₂) at elevated temperatures and pressures .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as laboratory synthesis but is optimized for large-scale production. This includes the use of automated systems for precise control of reaction parameters and the use of high-purity reagents to minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Bicyclo[2.2.1]heptan-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO₄, CrO₃, acidic or basic conditions.

    Reduction: LiAlH₄, sodium borohydride (NaBH₄), in anhydrous solvents.

    Substitution: NaOH, KOtBu, in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).

Major Products:

Scientific Research Applications

Chemistry: Bicyclo[2.2.1]heptan-2-amine hydrochloride is used as a building block in organic synthesis. Its unique bicyclic structure makes it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, the compound is used to study enzyme interactions and receptor binding due to its structural similarity to natural substrates. It serves as a model compound in the development of enzyme inhibitors and receptor antagonists .

Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer. Its ability to interact with specific receptors and enzymes makes it a candidate for drug development .

Industry: In industrial applications, this compound is used in the production of polymers and resins. Its stability and reactivity make it suitable for use in high-performance materials .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its amine group, which imparts specific reactivity and binding properties. This makes it particularly useful in the development of pharmaceuticals and as a research tool in studying enzyme and receptor interactions .

Properties

IUPAC Name

bicyclo[2.2.1]heptan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c8-7-4-5-1-2-6(7)3-5;/h5-7H,1-4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZMPZQAQTXAHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50931996
Record name Bicyclo[2.2.1]heptan-2-amine--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID50931996
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Molecular Weight

147.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65481-69-8, 39245-79-9, 14370-45-7
Record name endo-Bicyclo(2.2.1)heptan-2-amine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065481698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC141606
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141606
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Record name 14370-45-7
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89711
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bicyclo[2.2.1]heptan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50931996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Endo-bicyclo[2.2.1]heptan-2-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.792
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name bicyclo[2.2.1]heptan-2-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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